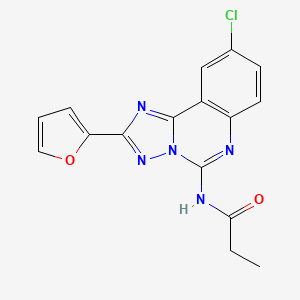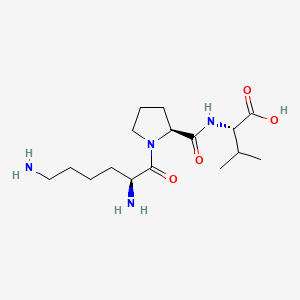
Naepa
概要
説明
N-アシルエタノールアミドリン酸 (NAEPA) は、リゾホスファチジン酸-1 レセプターの選択的アゴニストとして作用する合成有機化合物です。 これはリン酸模倣体であり、その潜在的な生物活性と薬理学的関連性について研究されています .
準備方法
NAEPA は、エタノールアミンを脂肪酸でエステル化し、その後リン酸化するという一連の化学反応によって合成できます。合成経路は通常、以下の手順が含まれます。
エステル化: エタノールアミンは、オクタデク-9-エン酸などの脂肪酸と反応して N-アシルエタノールアミドを生成します。
リン酸化: N-アシルエタノールアミドは、その後、オキシ塩化リンなどのリン酸化剤を用いてリン酸化されて、N-アシルエタノールアミドリン酸が得られます.
化学反応の分析
NAEPA は、以下を含むさまざまな化学反応を受けます。
酸化: this compound は、特定の条件下で酸化されて対応する酸化生成物を生成できます。
還元: 還元反応は、this compound をその還元型に変換できますが、これらの反応はあまり一般的ではありません。
置換: this compound は、使用される試薬や条件に応じて、官能基が他の基に置き換えられる置換反応に参加できます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
科学的研究の応用
NAEPA は、以下を含む幅広い科学研究における応用があります。
化学: リゾホスファチジン酸レセプターの相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達における役割とそのさまざまな細胞タイプへの影響について調査されています。
医学: がん、線維症、神経変性疾患など、リゾホスファチジン酸レセプターの調節不全に関連する疾患の治療における潜在的な治療応用について検討されています。
作用機序
NAEPA は、リゾホスファチジン酸-1 レセプターのアゴニストとして作用することで効果を発揮します。このレセプターは、Gi/o、G12/13、Gq、Gs などの複数のエフェクター経路の活性化を通じて、さまざまな生物学的行動を媒介する G タンパク質共役レセプターです。 This compound はレセプターに結合すると、細胞増殖、遊走、生存などの生理学的反応につながる一連の細胞内シグナル伝達イベントを引き起こします .
類似化合物の比較
This compound は、リゾホスファチジン酸-1 レセプターの選択的アゴニストである点でユニークです。類似の化合物には、以下のような他のリゾホスファチジン酸レセプターアゴニストとアンタゴニストがあります。
リゾホスファチジン酸: リゾホスファチジン酸レセプターの天然に存在するリガンド。
スフィンゴシン-1-リン酸: 別のリゾホスホリピドであり、異なるレセプターに作用しますが、リゾホスファチジン酸と一部のシグナル伝達経路を共有しています。
ホスホン酸誘導体: リゾホスファチジン酸の構造と機能を模倣する合成アナログ
This compound の独自性は、その選択性とリゾホスファチジン酸-1 レセプターアゴニストとしての効力を高める特定の構造修飾にあり、これは研究や潜在的な治療応用における貴重なツールとなっています。
類似化合物との比較
NAEPA is unique in its selective agonism of the lysophosphatidic acid-1 receptor. Similar compounds include other lysophosphatidic acid receptor agonists and antagonists, such as:
Lysophosphatidic acid: A naturally occurring ligand for lysophosphatidic acid receptors.
Sphingosine 1-phosphate: Another lysophospholipid that acts on a different set of receptors but shares some signaling pathways with lysophosphatidic acid.
Phosphonic acid derivatives: Synthetic analogs that mimic the structure and function of lysophosphatidic acid
This compound’s uniqueness lies in its specific structural modifications that enhance its selectivity and potency as a lysophosphatidic acid-1 receptor agonist, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
24435-25-4 |
|---|---|
分子式 |
C20H40NO5P |
分子量 |
405.5 g/mol |
IUPAC名 |
2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+ |
InChIキー |
BCSUWOZFWWBYSX-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NAEPA; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What antibacterial properties does NAEPA possess?
A1: Research indicates that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. This includes Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Hafnia alvei. Minimum inhibitory concentrations (MIC) ranged from 3.8 to 15 mg/mL, while minimum bactericidal concentrations (MBC) were between 7.5 and 30 mg/mL [].
Q2: What are the primary active compounds in this compound responsible for its antibacterial activity?
A2: Analysis of this compound's chemical composition using gas chromatography-mass spectrometry (GC-MS) revealed organic acids as the main constituents. Specifically, benzoic acid, m-hydroxybenzoic acid, pyrocatechol, squalene, and myrtenol were identified as key antibacterial components [].
Q3: Which LPA receptor subtypes does this compound primarily activate?
A4: this compound exhibits selectivity for the LPA1 receptor subtype, making it a valuable tool for studying LPA1-mediated signaling pathways [, , ].
Q4: What cellular responses are induced by this compound through LPA1 receptor activation?
A5: In human lung fibroblasts, this compound stimulates collagen gel contraction, indicating its potential role in wound healing and tissue remodeling [, ]. It also promotes proliferation in these cells, suggesting involvement in cell growth and development [].
Q5: How does this compound compare to other LPA receptor agonists in terms of receptor subtype selectivity and cellular responses?
A6: While this compound preferentially activates LPA1, other agonists like OMPT show selectivity for LPA3. Additionally, the LPA2 agonist FAP12 demonstrates lower efficacy in stimulating certain cellular responses compared to this compound and OMPT [, ]. This highlights the importance of utilizing specific LPA receptor agonists like this compound to dissect the roles of individual LPA receptor subtypes in various physiological and pathological processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)



![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)


![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)
![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)





